4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- is a heterocyclic compound that belongs to the class of pyridinones, which are characterized by a pyridine ring fused with a carbonyl group. This compound features a furan substituent, which contributes to its unique chemical properties and potential biological activities. The structural formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound can be synthesized through various chemical reactions involving pyridine derivatives and furan-based reactants. It has garnered interest in medicinal chemistry due to its potential therapeutic applications.
4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- is classified under the following categories:
The synthesis of 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- can be achieved through several methods:
The reaction conditions typically include:
The molecular structure of 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- includes:
4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- participates in various chemical reactions:
The reactivity of this compound is influenced by its functional groups:
Studies have indicated that derivatives of pyridinones exhibit various biological activities including antibacterial and anti-inflammatory properties .
Experimental studies have shown that modifications to the furan substituent can significantly affect the compound's solubility and biological activity .
4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- has potential applications in:
Heterocyclic compounds represent the cornerstone of modern drug design, comprising over 85% of all biologically active chemical entities. Among these, nitrogen-containing heterocycles exhibit unparalleled structural diversity and functional versatility, enabling precise interactions with biological targets. The 2-pyridone moiety—a six-membered lactam-lactin tautomeric system—stands out as a privileged scaffold due to its dual hydrogen-bonding capability, metabolic stability, and capacity to mimic peptide bonds. When hybridized with furan-2-yl substituents, this scaffold gains enhanced bioactivity and optimized pharmacokinetic profiles, positioning it at the forefront of therapeutic innovation [1] [3].
The 2-pyridone core exists in a dynamic keto-enol tautomeric equilibrium, adopting either the lactam (2-pyridone) or lactim (2-hydroxypyridine) form. This equilibrium enhances molecular recognition flexibility:
2-Pyridone derivatives exhibit diverse therapeutic activities, validated through both preclinical and clinical studies:
Table 1: Clinically Approved 2-Pyridone-Based Drugs
Drug Name | Therapeutic Use | Biological Target | Key Structural Feature |
---|---|---|---|
Tazemetostat | Lymphoma | EZH2 methyltransferase | 4-methyl-2-pyridone |
Doravirine | HIV infection | Reverse transcriptase | 3-chloro-2-pyridone |
Palbociclib | Breast cancer | CDK4/6 kinases | 8-cyclopentyl-2-pyridone |
Ripretinib | Gastrointestinal stromal tumor | KIT/PDGFRA kinases | 3-amide-2-pyridone |
Multicomponent reactions (MCRs) enable efficient 2-pyridone derivatization:
The furan-2-yl group significantly alters the electronic profile of the 2-pyridone scaffold:
Furan-2-yl substituents amplify target engagement through multiple mechanisms:
Furan-2-yl improves drug-like properties through:
Table 2: Impact of Furan-2-yl on Pharmacological Profiles
Parameter | Furan-2-yl Pyridone | Phenyl Pyridone | Thiophen-2-yl Pyridone |
---|---|---|---|
IC₅₀ (S. aureus FabI) | 0.08 µM | 0.38 µM | 0.42 µM |
Metabolic t₁/₂ (human microsomes) | >240 min | 120 min | 90 min |
LogP | 2.1 | 3.0 | 2.8 |
Caco-2 Permeability (×10⁻⁶ cm/s) | 25.4 | 15.2 | 18.7 |
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4